2-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide
Overview
Description
2-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzoxazole derivative and has been found to possess several interesting properties that make it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide is not fully understood. However, it has been proposed that this compound may act as an inhibitor of certain enzymes or receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide in lab experiments include its high potency and selectivity, as well as its ability to target specific enzymes or receptors. However, one limitation of this compound is that it can be difficult to synthesize and purify, which may limit its availability for use in research.
Future Directions
There are several potential future directions for research on 2-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases and disorders.
Scientific Research Applications
2-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to possess several interesting properties that make it a valuable tool for studying various biochemical and physiological processes.
Properties
IUPAC Name |
2-chloro-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-26(2)16-10-7-14(8-11-16)22-25-19-13-15(9-12-20(19)28-22)24-21(27)17-5-3-4-6-18(17)23/h3-13H,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLMCEDOSCJZCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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